Ocellatin-5

Antimicrobial Peptide Minimum Inhibitory Concentration Staphylococcus aureus

Ocellatin-5 is a 21-amino-acid, C-terminally amidated antimicrobial peptide (AMP) belonging to the ocellatin family, which is found exclusively in the skin secretions of frogs from the genus *Leptodactylus*. It is naturally expressed in the dorsal glands of *Leptodactylus ocellatus* (the Argus frog) and exerts its activity by disrupting bacterial membranes, a mechanism common to many cationic AMPs.

Molecular Formula
Molecular Weight
Cat. No. B1578490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOcellatin-5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing and Defining Ocellatin-5: A 21-Residue Amphibian Antimicrobial Peptide


Ocellatin-5 is a 21-amino-acid, C-terminally amidated antimicrobial peptide (AMP) belonging to the ocellatin family, which is found exclusively in the skin secretions of frogs from the genus *Leptodactylus* [1][2]. It is naturally expressed in the dorsal glands of *Leptodactylus ocellatus* (the Argus frog) and exerts its activity by disrupting bacterial membranes, a mechanism common to many cationic AMPs [1][3]. The peptide's primary sequence is AVLDILKDVGKGLLSHFMEKV-NH2, with a monoisotopic mass of approximately 2312 Da [2].

The Risks of Interchanging Ocellatins: Sequence Divergence Yields Functional Consequences


Treating all ocellatin peptides as functionally interchangeable is a critical procurement error. Despite high sequence homology across the family (identity ranging from 57.1% to 95.2%), subtle variations, such as the N-terminal residue (Ala in Ocellatin-5 vs. Gly in others) or the substitution of hydrophobic residues, have been experimentally linked to changes in antimicrobial potency and selectivity [1][2]. Furthermore, differences in net charge and hydrophobicity, even within the narrow +1 to +3 range of the ocellatin family, influence membrane interaction dynamics and toxicity profiles, precluding simple one-to-one substitution in sensitive biological assays [1].

Quantitative Performance Benchmarks for Ocellatin-5 Against Key Comparators


In Vitro Antibacterial Activity of Ocellatin-5 Against Standard Test Strains

Ocellatin-5 demonstrates a clear potency differential against Gram-negative and Gram-positive reference strains. It achieves 100% growth inhibition of Escherichia coli at a concentration of 32 µg/mL, which is two-fold more potent than the 64 µg/mL required for the same level of inhibition against Staphylococcus aureus [1]. This potency against E. coli (32 µg/mL) positions Ocellatin-5 at the upper boundary of the reported MIC range for the most active Leptodactylidae peptides (1–15 µM) [2]. While this is a class-level benchmark and not a direct head-to-head result, it provides a frame of reference for its absolute potency.

Antimicrobial Peptide Minimum Inhibitory Concentration Staphylococcus aureus Escherichia coli

Physicochemical Fingerprint and Its Influence on Membrane Interaction

The primary sequence of Ocellatin-5 dictates a unique combination of physicochemical parameters that set it apart from its closest sequence analogs, ocellatin-7 (76.2% similarity) and ocellatin-8 (76.2% similarity) [1]. Ocellatin-5 possesses a distinct N-terminal alanine (Ala1) whereas its closest relatives among the newly identified peptides from *L. latrans* all feature a glycine at the first position [1]. Its measured Boman index of -3.22 kcal/mol suggests a potential for higher structural stability or lower propensity for random coil formation compared to other peptides, a parameter predictive of membrane disruption efficiency [2]. Its net charge of +1 is the lowest within the ocellatin family, contrasting with ocellatin-7, -8, and -10 which all have a net charge of +2 [1].

Physicochemical Properties Structure-Activity Relationship Peptide Design

Hemolytic Activity as a Key Selectivity Indicator

Ocellatin-5 is reported to possess hemolytic activity [1]. This is a critical differentiator for procurement, as not all structurally similar peptides exhibit this liability to the same degree. For example, within the broader ocellatin-PT sub-family, peptides PT1 and PT2 demonstrated a clear preference for interacting with leishmania and bacteria-mimicking lipid membranes over mammalian membranes, suggesting a more favorable selectivity profile [2]. Researchers procuring a peptide for host-cell interaction studies or therapeutic development must therefore distinguish Ocellatin-5 from less hemolytic analogs. The absence of a published, quantitative HC50 value for Ocellatin-5 represents a significant data gap and a potential research risk.

Hemolysis Cytotoxicity Therapeutic Index Selectivity

Utility of the N-Terminal Scaffold for Hybrid Peptide Design

The N-terminal region of Ocellatin-5 has demonstrated value as a foundational scaffold in the construction of a more potent hybrid peptide. A chimeric peptide, designated P3-Ll-2085, was engineered by combining the N-terminal region of ocellatin-5* (a 17-residue fragment almost identical to the Ocellatin-5 N-terminus) with the fragment P2-Ll-1298 [1]. This hybrid molecule achieved a minimal inhibitory concentration (MIC) of 15 µM, a level of potency at the very top of the class-wide range for ocellatins [2]. This biotechnological success directly increases the procurement value of the Ocellatin-5 sequence as a baseline for structure-activity relationship (SAR) campaigns and rational peptide design.

Hybrid Peptide Sequence Optimization Drug Discovery

Recommended Procurement and Application Scenarios for Ocellatin-5


Lead Scaffold for Antimicrobial Peptide Engineering and SAR Studies

Given that its N-terminal region has already been successfully used to create the high-potency hybrid P3-Ll-2085 (MIC of 15 µM), Ocellatin-5 is an ideal procurement choice for medicinal chemistry and peptide design groups. It provides a validated, natural starting scaffold for systematic amino acid substitutions aimed at improving the therapeutic index, which is a critical need given its documented hemolytic activity [1][2].

Reference Standard in Comparative Membrane-Selectivity Assays

Ocellatin-5's unique combination of a low net charge (+1), distinct N-terminal alanine, and confirmed hemolytic nature makes it a highly informative reference compound for studies investigating the relationship between peptide physicochemical properties and membrane selectivity. It can serve as a 'low-selectivity' comparator against analogs like ocellatin-PT1 and PT2, which have reported preference for microbial membranes [1][3].

Hit Compound in Phenotypic Screens Against Gram-Negative Bacteria

With a demonstrated 100% inhibition of E. coli at 32 µg/mL, Ocellatin-5 is a viable hit for screening cascades focused on Gram-negative pathogens. Its potency against E. coli is superior to its activity against S. aureus (64 µg/mL for 100% inhibition), suggesting a preference for Gram-negative membranes, a feature that can be exploited in pathogen-specific drug discovery programs [1].

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